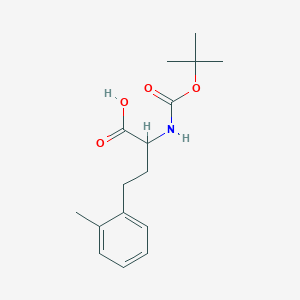![molecular formula C9H6F3NO3 B14855125 [2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14855125.png)
[2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a formyl group at the 2-position, a trifluoromethyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed using various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide (CO2).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in [2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Building Block: [2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study enzyme mechanisms and interactions due to its unique functional groups.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry:
Material Science: The compound can be used in the development of advanced materials with specific properties, such as fluorinated polymers or coatings.
作用機序
The mechanism of action of [2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall binding profile.
類似化合物との比較
- [2-Formyl-6-(trifluoromethyl)pyridin-3-YL]acetic acid
- [2-Formyl-5-(trifluoromethyl)pyridin-4-YL]acetic acid
- [2-Formyl-6-(difluoromethyl)pyridin-4-YL]acetic acid
Comparison:
- Structural Differences: The position of the formyl and trifluoromethyl groups can significantly impact the compound’s reactivity and binding properties.
- Unique Features: [2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid is unique due to the specific arrangement of its functional groups, which can influence its chemical behavior and interactions with biological targets.
特性
分子式 |
C9H6F3NO3 |
|---|---|
分子量 |
233.14 g/mol |
IUPAC名 |
2-[2-formyl-6-(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)7-2-5(3-8(15)16)1-6(4-14)13-7/h1-2,4H,3H2,(H,15,16) |
InChIキー |
CYHLFCDLVUXEDT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



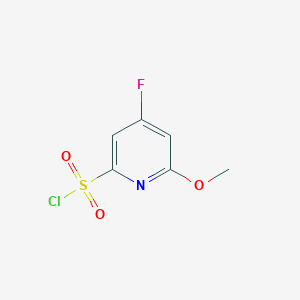
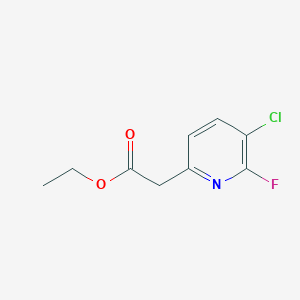
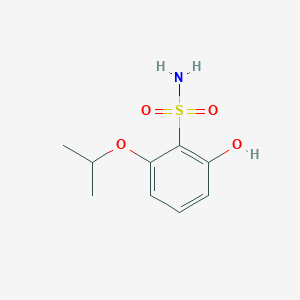
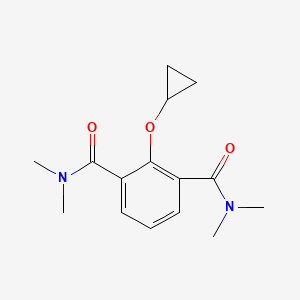

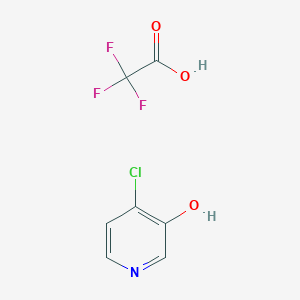
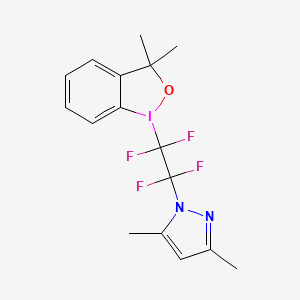
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile](/img/structure/B14855097.png)
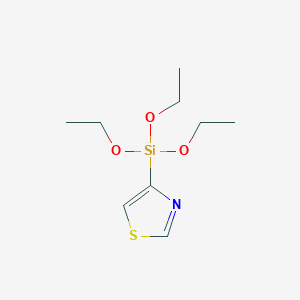
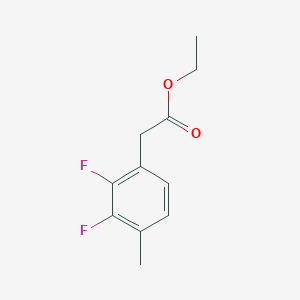
![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)
